REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-].[Cl-:4].[Na+:5]>O>[Cl:4][O-:1].[Ca+2:2].[Cl:4][O-:1].[OH-:1].[Ca+2:2].[OH-:1].[Cl-:4].[Ca+2:2].[Cl-:4].[Cl-:4].[Na+:5] |f:0.1.2,3.4,6.7.8,9.10.11,12.13.14,15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.4% |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.2% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |